美托洛尔酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

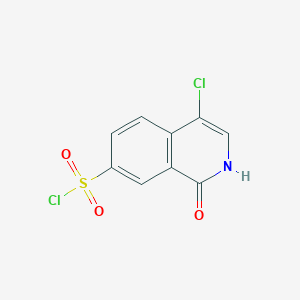

The synthesis of Metoprolol Acid Ethyl Ester involves several chemical reactions, starting from precursor molecules such as 4-(2-methoxyethyl)phenol. The synthesis process can include etherification and amination reactions. A study highlights the phase transfer catalyzed synthesis of Metoprolol using strong alkali catalyst KOH and phase transfer catalyst PEG400, achieving a yield of 50% (Xie-ping, 2005).

Molecular Structure Analysis

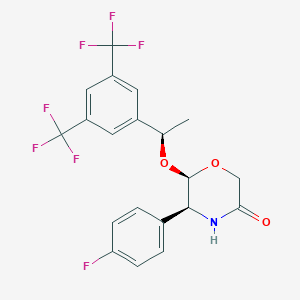

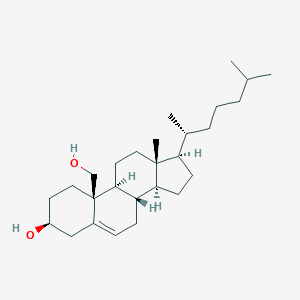

The molecular structure of Metoprolol Acid Ethyl Ester features key functional groups that define its chemical behavior. The structure contains an ethyl ester group, which plays a significant role in its chemical properties and reactions. Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, for example, showcases the significance of ester groups in related compounds, influencing molecular geometry and interactions (Zukerman-Schpector et al., 2017).

Chemical Reactions and Properties

Metoprolol Acid Ethyl Ester undergoes various chemical reactions, including phase transfer catalysis, which is essential for its synthesis. The presence of ethyl ester groups influences its reactivity, particularly in reactions such as esterification and hydrolysis. The compound's interactions with catalysts like KOH and PEG400 significantly affect its synthesis process and yield (Xie-ping, 2005).

科学研究应用

对映选择性合成

一项研究开发了一种合成程序,用于对美托洛尔及其主要代谢物,包括美托洛尔酸乙酯,进行对映选择性制备。该研究突出了一种获得对映体高光学纯度的方法,这对药代动力学研究至关重要(Jung et al., 2000)。

光降解研究

关于美托洛尔在水环境中的光降解研究考察了在富勒酸存在下的间接光解途径。这项研究对于理解美托洛尔及其衍生物的环境命运和降解机制具有重要意义(Filipe et al., 2019)。

经皮治疗系统

蔗糖脂肪酸酯被探索作为美托洛尔经皮治疗系统(TTSs)中的药物传递剂,旨在控制药物释放并改善皮肤吸收。这项研究为通过经皮给药提高美托洛尔生物利用度的配方策略提供了见解(Csóka et al., 2007)。

光催化降解

一项结合实验和理论研究调查了在不同电子受体存在下TiO2悬浮液中美托洛尔光催化降解的动力学。识别反应中间体和降解途径提供了对美托洛尔环境降解的全面理解(Armaković et al., 2015)。

药代动力学研究

美托洛尔的药代动力学研究涉及在人类血浆中确定其代谢物,对于理解其代谢和指导治疗用途至关重要。这些研究通过将药物代谢与遗传因素联系起来,有助于个性化医学(Bae et al., 2014)。

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Metoprolol is used alone or in combination with other medications to treat high blood pressure. It also is used to treat chronic (long-term) angina (chest pain). Metoprolol is also used to improve survival after a heart attack . Future research may focus on improving its efficacy and reducing side effects.

属性

IUPAC Name |

ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXSDYNGSUACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557456 |

Source

|

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metoprolol Acid Ethyl Ester | |

CAS RN |

29112-40-1 |

Source

|

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)